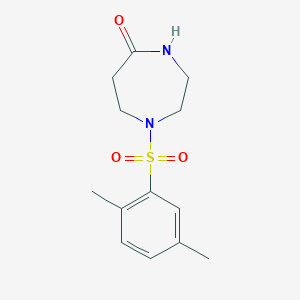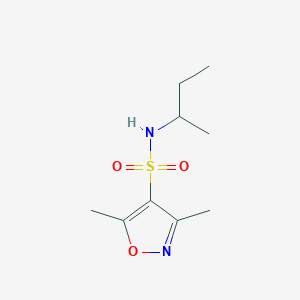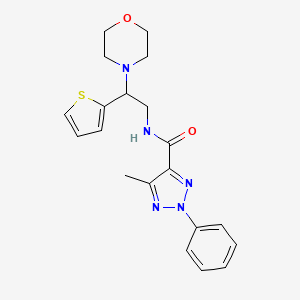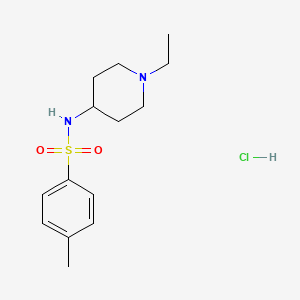
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one, also known as DBD, is a heterocyclic compound that belongs to the class of diazepanes. It has been widely used in scientific research for its unique chemical and biological properties. The compound is synthesized through a multi-step process and has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one is not fully understood, but it is believed to interact with biological targets through covalent bonding. This compound has been shown to interact with various enzymes and receptors, including acetylcholinesterase, carbonic anhydrase, and GABA-A receptor. The covalent bonding of this compound with these targets results in a change in their biological activity, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to modulate the activity of the GABA-A receptor, resulting in anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to exhibit a high degree of selectivity towards specific biological targets, making it a useful tool for studying the activity of enzymes and receptors. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for its handling.
Direcciones Futuras
There are several future directions for the study of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one. One potential direction is the synthesis of analogs of this compound with improved biological activity and selectivity. Additionally, this compound could be used as a starting material for the synthesis of compounds with potential therapeutic applications, such as antitumor agents or drugs for the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one involves several steps, starting with the reaction of 2,5-dimethylphenylsulfonyl chloride with 1,4-diaminobutane. The resulting product is then treated with acetic anhydride to form the final compound, this compound. The synthesis method has been optimized over the years, resulting in a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds with potential medicinal properties. For example, this compound has been used to synthesize compounds that exhibit antimicrobial, antifungal, and antitumor activities. Additionally, this compound has been used as a building block for the synthesis of compounds that target specific biological pathways, such as the GABA-A receptor.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-4-11(2)12(9-10)19(17,18)15-7-5-13(16)14-6-8-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGRHXVQBALDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)
![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)
![3-bromo-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B7462272.png)


![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)

![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)
![1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)

![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)
